molecular formula C12H14ClN3S B2756633 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine CAS No. 477851-60-8

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine

Cat. No. B2756633
CAS RN: 477851-60-8
M. Wt: 267.78
InChI Key: URRSHIFXRXHDHH-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine” is a chemical compound with the molecular formula C12H14ClN3S . It is also known by its IUPAC name "N-[(E)-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]aniline" . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H8ClN3S/c13-11-10(16-6-7-17-12(16)15-11)8-14-9-4-2-1-3-5-9/h1-8H/b14-8+" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 261.73 . It is a solid at room temperature .

Scientific Research Applications

Receptor Agonist Discovery

The compound has been identified as a potent, selective, and orally active 5-HT(6) receptor agonist. It shows high affinity and efficacy, indicating potential for therapeutic applications in disorders like obsessive-compulsive disorders due to its ability to modulate neurotransmitter levels in the brain (Cole et al., 2007).

Antitumor Activity

Research into imidazo[2,1-b][1,3]thiazole derivatives has uncovered their broad-spectrum antitumor properties. These compounds exhibit curative activity against certain leukemia types, suggesting a promising avenue for cancer treatment (Stevens et al., 1984).

Molecular Structure Analysis

Studies have detailed the molecular structure of related compounds, providing insights into their physicochemical properties and potential interactions with biological targets. Such structural analyses are crucial for the design of novel therapeutic agents (Remoortere & Boer, 1971).

Anticancer Agents Synthesis

Efforts to create novel pharmacophores containing the thiazole moiety have led to the synthesis of compounds with potent anticancer activities. This research highlights the compound's utility in developing new cancer therapies (Gomha et al., 2017).

Ionic Liquids and Solvent Systems

The compound's derivatives have been evaluated in studies focusing on their roles in ionic liquids and solvent systems, showcasing their potential in industrial applications, such as separation processes and material science (Salleh et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-cyclohexylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c13-11-10(16-6-7-17-12(16)15-11)8-14-9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRSHIFXRXHDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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